molecular formula C17H20N2O2 B566217 N-(3-Amino[1,1'-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester CAS No. 335255-33-9

N-(3-Amino[1,1'-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester

Cat. No.: B566217
CAS No.: 335255-33-9
M. Wt: 284.359
InChI Key: JHLNSXAYRYQYFG-UHFFFAOYSA-N
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Description

N-(3-Amino[1,1’-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a biphenyl core with an amino group at the 3-position and a carbamic acid tert-butyl ester moiety at the 4-position. The presence of these functional groups makes it a versatile intermediate in various chemical reactions and applications.

Mechanism of Action

Target of Action

It’s known that tert-butyl esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis .

Mode of Action

The compound’s mode of action involves a process known as transesterification . This process is facilitated by the unusual nucleophilic behavior of a metal t-butoxide . Both 1,3-chelation and the formation of a tetrahedral intermediate were confirmed as the key factors for this behavior . The compound interacts with its targets through this mechanism, leading to changes in the targets’ structure and function .

Biochemical Pathways

The biochemical pathways affected by N-(3-Amino[1,1’-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester are related to the transesterification process . This process affects the synthesis of peptides, which are crucial components of proteins and play significant roles in various biological functions .

Pharmacokinetics

It’s known that the compound’s solubility in water is low, which may affect its absorption and distribution in the body .

Result of Action

This outcome has significant implications in the field of peptide synthesis .

Action Environment

The action of N-(3-Amino[1,1’-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester is influenced by various environmental factors. For instance, the presence of a metal t-butoxide and the formation of a tetrahedral intermediate are crucial for the compound’s unusual nucleophilic behavior . Additionally, the compound’s stability is affected by moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino[1,1’-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.

    Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction. The nitration of biphenyl yields a nitro derivative, which is then reduced to the corresponding amine using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas.

    Formation of the Carbamic Acid tert-Butyl Ester: The final step involves the reaction of the amine with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamic acid tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino[1,1’-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbamic acid ester can be reduced to the corresponding amine.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary amines.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

N-(3-Amino[1,1’-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: Used in the production of polymers, dyes, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Amino[1,1’-biphenyl]-4-yl)-carbamic Acid Methyl Ester
  • N-(3-Amino[1,1’-biphenyl]-4-yl)-carbamic Acid Ethyl Ester
  • N-(3-Amino[1,1’-biphenyl]-4-yl)-carbamic Acid Isopropyl Ester

Uniqueness

N-(3-Amino[1,1’-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester is unique due to the presence of the tert-butyl ester group, which provides steric hindrance and stability against hydrolysis. This makes it particularly useful in applications where stability is crucial.

Properties

IUPAC Name

tert-butyl N-(2-amino-4-phenylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-17(2,3)21-16(20)19-15-10-9-13(11-14(15)18)12-7-5-4-6-8-12/h4-11H,18H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLNSXAYRYQYFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Prepared from (3-nitro-biphenyl-4-yl)-carbamic acid tert.-butyl ester (Example B5) (100 mg, 0.32 mmol) by catalytic hydrogenation with Pd/C according to the general procedure G (method a). Obtained as a white solid (85 mg).
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

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